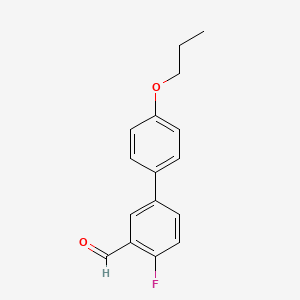

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde

Description

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a fluoro substituent at the 2-position and a 4-propoxyphenyl group at the 5-position of the benzene ring. The propoxyphenyl moiety introduces an ether-linked phenyl group, enhancing lipophilicity compared to smaller substituents like methoxy or halogens.

Properties

Molecular Formula |

C16H15FO2 |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

2-fluoro-5-(4-propoxyphenyl)benzaldehyde |

InChI |

InChI=1S/C16H15FO2/c1-2-9-19-15-6-3-12(4-7-15)13-5-8-16(17)14(10-13)11-18/h3-8,10-11H,2,9H2,1H3 |

InChI Key |

YQKCRUZDMJWHTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The electronic and solubility profiles of benzaldehyde derivatives are heavily influenced by substituents. Key comparisons include:

2-Fluoro-5-(trifluoromethoxy)benzaldehyde (C8H4F4O2)

- Substituents : Fluoro (2-position), trifluoromethoxy (5-position).

- Properties : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the aldehyde group and increasing reactivity toward nucleophilic additions. It exhibits slight water solubility and air sensitivity .

- Applications : Used in organic synthesis and as a pharmaceutical intermediate due to its stability and reactivity .

2-Fluoro-5-iodo-benzaldehyde (C7H4FIO)

- Substituents : Fluoro (2-position), iodo (5-position).

- Higher molecular weight (262.01 g/mol) compared to propoxyphenyl derivatives .

2-Fluoro-5-methoxybenzaldehyde (C8H7FO2)

- Substituents : Fluoro (2-position), methoxy (5-position).

- Properties : Methoxy is moderately electron-donating, increasing electron density at the aldehyde. Lower lipophilicity than propoxyphenyl analogs, impacting membrane permeability .

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C14H17BFO3)

- Substituents : Fluoro (2-position), boronate ester (5-position).

- Properties : The boronate group enables participation in Suzuki-Miyaura couplings, a key feature absent in the target compound. High synthetic utility for constructing biaryl systems .

NorA Efflux Pump Inhibition

While 2-(4-propoxyphenyl)quinoline derivatives (e.g., compounds 25f, 28f) demonstrated >65% inhibition of ethidium bromide efflux in S. aureus SA-1199B, their quinoline core differs from benzaldehyde . However, the shared 4-propoxyphenyl group suggests that this substituent may enhance interactions with efflux pump targets, warranting further study in benzaldehyde-based analogs.

Metabolic Stability

Fluorine at the 2-position likely improves metabolic stability by blocking oxidation sites. The propoxyphenyl group’s ether linkage, however, may be susceptible to oxidative cleavage compared to more stable groups like trifluoromethoxy .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.